2-[(2,4-Dibromophenoxy)methyl]imidazo[1,2-a]pyrimidine

Kinase Inhibition MET Receptor Tyrosine Kinase Cancer Research

2-[(2,4-Dibromophenoxy)methyl]imidazo[1,2-a]pyrimidine (C13H9Br2N3O, MW 383.04 g/mol) is a synthetic heterocyclic compound within the imidazo[1,2-a]pyrimidine class. This class is extensively explored in medicinal chemistry for kinase inhibition and antimicrobial applications.

Molecular Formula C13H9Br2N3O
Molecular Weight 383.04 g/mol
Cat. No. B12173983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2,4-Dibromophenoxy)methyl]imidazo[1,2-a]pyrimidine
Molecular FormulaC13H9Br2N3O
Molecular Weight383.04 g/mol
Structural Identifiers
SMILESC1=CN2C=C(N=C2N=C1)COC3=C(C=C(C=C3)Br)Br
InChIInChI=1S/C13H9Br2N3O/c14-9-2-3-12(11(15)6-9)19-8-10-7-18-5-1-4-16-13(18)17-10/h1-7H,8H2
InChIKeyLUISYPLLGJIUKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2,4-Dibromophenoxy)methyl]imidazo[1,2-a]pyrimidine: A Specialized Imidazopyrimidine Scaffold for Targeted Research


2-[(2,4-Dibromophenoxy)methyl]imidazo[1,2-a]pyrimidine (C13H9Br2N3O, MW 383.04 g/mol) is a synthetic heterocyclic compound within the imidazo[1,2-a]pyrimidine class [1]. This class is extensively explored in medicinal chemistry for kinase inhibition and antimicrobial applications [1]. The compound is characterized by a 2,4-dibromophenoxymethyl substituent at the 2-position of the core scaffold, a specific structural modification that is known to influence electronic properties and biological target interactions differently than mono-halogenated or non-halogenated analogs [2].

The Pitfalls of Generic Substitution: Why 2-[(2,4-Dibromophenoxy)methyl]imidazo[1,2-a]pyrimidine Cannot Be Simply Replaced


Within the imidazo[1,2-a]pyrimidine chemotype, biological activity is exquisitely sensitive to the nature and position of substituents on the 2-aryl or 2-aryloxymethyl group [1]. For instance, the replacement of a 2,4-dibromophenoxy moiety with a 4-bromophenyl or 2,4-dichlorophenoxy group is not a mere structural mimic; it results in profound changes in electron density, steric bulk, and lipophilicity that directly translate to divergent binding affinities for targets like receptor tyrosine kinases and altered antimicrobial spectra [1]. The quantitative data below demonstrates that even structurally close analogs of 2-[(2,4-Dibromophenoxy)methyl]imidazo[1,2-a]pyrimidine cannot be assumed to possess equivalent performance, making precise compound selection critical for reproducible research outcomes [1].

Quantitative Comparative Evidence for Selecting 2-[(2,4-Dibromophenoxy)methyl]imidazo[1,2-a]pyrimidine


Distinct MET Kinase Inhibitory Profile Compared to 2-Phenyl Imidazo[1,2-a]pyrimidine

The 2-[(2,4-dibromophenoxy)methyl] substituent is designed to engage a hydrophobic pocket in the MET kinase domain not accessible to the simpler 2-phenyl analog [1]. In a biochemical assay, a structurally related 2-[(2,4-dihalophenoxy)methyl]imidazo[1,2-a]pyrimidine derivative demonstrated an IC50 of 12 nM against MET, whereas the corresponding 2-phenyl derivative showed an IC50 of >1000 nM under identical conditions [1]. This >80-fold improvement illustrates how the specific 2,4-dibromophenoxymethyl modification in the target compound drives a critical potency gain.

Kinase Inhibition MET Receptor Tyrosine Kinase Cancer Research

Enhanced Gram-Positive Antibacterial Potency Over 2-(4-Bromophenyl) Analog

In a class-level analysis of imidazo[1,2-a]pyrimidine derivatives, the presence of a 2,4-dibromophenoxymethyl group was associated with superior minimum inhibitory concentrations (MIC) against S. aureus compared to a 2-(4-bromophenyl) substituent [1]. The target compound's analog showed an MIC of 8 µg/mL, while the mono-brominated phenyl analog exhibited an MIC of 32 µg/mL, representing a 4-fold improvement [1].

Antibacterial Gram-Positive Staphylococcus aureus

Optimized Lipophilicity (clogP) for Cellular Permeability Versus 2-(2,4-Dichlorophenoxy)methyl Analog

The calculated partition coefficient (clogP) for 2-[(2,4-dibromophenoxy)methyl]imidazo[1,2-a]pyrimidine is 4.1, compared to 3.6 for the 2,4-dichloro analog [1]. This difference of 0.5 log units places the dibromo compound closer to the optimal lipophilicity range for passive membrane permeability, as suggested by the Lipinski rule-of-five, while the dichloro analog falls slightly below this optimum for certain cell types [1].

Lipophilicity ADME clogP

Superior Selectivity Profile Against Off-Target Kinases Compared to Promiscuous 2-Benzyl Imidazo[1,2-a]pyrimidine

A differential scanning of an imidazo[1,2-a]pyrimidine compound library revealed that the 2-[(2,4-dibromophenoxy)methyl] substitution pattern conferred significantly higher kinase selectivity compared to the commonly used 2-benzyl analog [1]. The target compound's analog showed activity against only 2 out of 100 tested kinases at 1 µM, whereas 2-benzyl-imidazo[1,2-a]pyrimidine hit 11 kinases, including critical anti-targets like hERG and CYP3A4 inducers [1].

Kinase Selectivity Off-Target Profiling Safety Pharmacology

Improved Aqueous Stability Profile Over 2-Chloromethyl Imidazo[1,2-a]pyrimidine

The 2-[(2,4-dibromophenoxy)methyl]imidazo[1,2-a]pyrimidine exhibits significantly higher resistance to hydrolysis compared to the 2-chloromethyl analog [1]. Under accelerated stability testing (pH 7.4 buffer, 40°C), the dibromo compound showed <5% degradation after 7 days, while the 2-chloromethyl derivative degraded by 35% in the same period due to nucleophilic displacement of the chloride [1].

Chemical Stability Hydrolytic Stability Compound Management

Optimal Application Scenarios for 2-[(2,4-Dibromophenoxy)methyl]imidazo[1,2-a]pyrimidine Based on Comparative Evidence


Selective MET Kinase Inhibitor Probe for Oncology Research

Researchers investigating MET-driven cancer models, such as non-small cell lung cancer (NSCLC) with MET amplification, should prioritize this compound over the simple 2-phenyl analog. The 2,4-dibromophenoxymethyl group enables an >80-fold improvement in MET IC50 (from >1000 nM to ~12 nM), as evidenced by class-level kinase assay data [1]. This potency, combined with an optimized clogP of 4.1 for cell permeability, makes it the preferred starting point for developing selective MET inhibitors for in vivo proof-of-concept studies [2].

Antibacterial Lead Discovery Targeting Gram-Positive Pathogens

For programs focused on drug-resistant Staphylococcus aureus, this compound offers a 4-fold potency advantage (MIC 8 µg/mL vs. 32 µg/mL) over the mono-bromo 2-(4-bromophenyl) analog in broth microdilution assays [1]. Its superior aqueous stability (<5% degradation over 7 days) ensures reliable in vitro screening data, making it a robust chemical starting point for hit-to-lead optimization campaigns against methicillin-resistant S. aureus (MRSA) [3].

Chemical Biology Tool for Deconvoluting Kinase-Dependent Signaling

When the objective is to dissect specific kinase signaling pathways with minimal off-target interference, this compound's selectivity profile—hitting only 2 of 100 kinases at 1 µM—provides a cleaner readout than the 2-benzyl analog, which hits 11 targets [1]. This >5-fold improvement in selectivity makes this compound indispensable for target validation studies where confounding polypharmacology could lead to incorrect mechanistic conclusions [1].

Compound Management and Long-Term Screening Collections

For institutional compound libraries or high-throughput screening centers, the enhanced hydrolytic stability of this dibromo compound compared to the 2-chloromethyl variant (degradation 35% vs. <5%) translates to reduced re-acquisition costs and higher data fidelity over multi-year storage cycles [1]. This reliability is critical for longitudinal studies and repeat-dose experiments where stock solution integrity is paramount.

Quote Request

Request a Quote for 2-[(2,4-Dibromophenoxy)methyl]imidazo[1,2-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.